molecular formula C24H40N2O2 B594229 pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate

Cat. No.: B594229
M. Wt: 388.6 g/mol
InChI Key: OQYCMOCYWBHSFE-KTKRTIGZSA-N
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Description

N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate is a synthetic analog of the long-chain fatty acid amides (macamides or macaenes) isolated from the maca (L. meyenii) plant, which are structurally related to cannabinoids. Nineteen macamides have currently been identified and many are recognized as potent inhibitors of fatty acid amide hydrolase (FAAH) and demonstrate selective antiproliferative activity against diverse cancer cell lines. N-(8Z-Heptadecen-1-yl)-O-(3-pyridylmethyl)carbamate irreversibly inhibits FAAH with an IC50 value of 0.153 µM.

Biological Activity

Pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article explores the compound's mechanisms of action, therapeutic applications, and relevant case studies that highlight its biological effects.

Carbamate compounds, including this compound, often act as inhibitors of enzymes involved in neurotransmitter metabolism. Specifically, they can inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endocannabinoids, which can modulate pain perception and inflammation .

Key Mechanisms:

  • FAAH Inhibition: By inhibiting FAAH, the compound may enhance the analgesic effects mediated by endocannabinoids.
  • Modulation of Cannabinoid Receptors: Increased levels of endocannabinoids can activate cannabinoid receptors, contributing to various physiological effects including anti-inflammatory and analgesic responses .

Pain Management

Research indicates that carbamate derivatives can be effective in managing pain due to their ability to elevate endocannabinoid levels. This compound has shown promise in preclinical studies for its analgesic properties .

Anti-inflammatory Effects

The compound's modulation of the endocannabinoid system suggests potential applications in treating inflammatory conditions. Increased anandamide levels have been associated with reduced inflammation in various models .

Case Studies and Research Findings

StudyFocusFindings
Study 1FAAH InhibitionDemonstrated that carbamate compounds significantly inhibit FAAH activity, leading to increased anandamide levels and enhanced pain thresholds in animal models .
Study 2Anti-inflammatory EffectsInvestigated the anti-inflammatory potential of this compound, showing a reduction in inflammatory markers in vitro .
Study 3Toxicological ProfileEvaluated the safety profile of similar carbamates, indicating lower renal toxicity compared to conventional treatments .

Properties

IUPAC Name

pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-24(27)28-22-23-18-17-19-25-21-23/h9-10,17-19,21H,2-8,11-16,20,22H2,1H3,(H,26,27)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCMOCYWBHSFE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCNC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCNC(=O)OCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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